4-Benzyl-1H-imidazole

Übersicht

Beschreibung

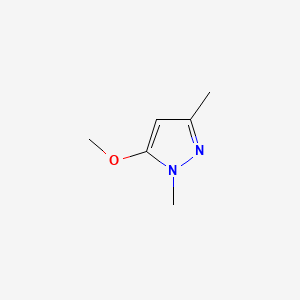

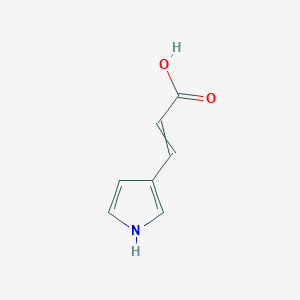

4-Benzyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . The synthesis of 4-Benzyl-1H-imidazole involves the structural modification of 2-aryl-imidazole-4-carboxylic amide (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), presenting antiproliferative activity .Molecular Structure Analysis

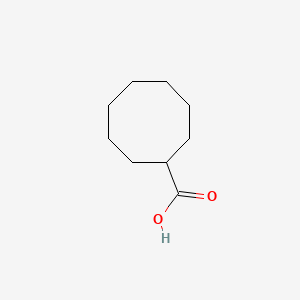

The molecular formula of 4-Benzyl-1H-imidazole is C10H10N2 . It has a molecular weight of 158.20 g/mol . The IUPAC name is 5-benzyl-1H-imidazole .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

4-Benzyl-1H-imidazole has a topological polar surface area of 28.7 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It also has two rotatable bonds .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

4-Benzyl-1H-imidazole: derivatives have been extensively studied for their antimicrobial properties. They are known to act as potent inhibitors against a variety of bacterial and fungal strains. The compound’s ability to interfere with the biosynthesis of essential nucleotides in microbial DNA makes it a candidate for developing new antimicrobial drugs .

Organic Synthesis: Catalysts

In synthetic chemistry, 4-Benzyl-1H-imidazole serves as a precursor for N-heterocyclic carbenes (NHCs). These NHCs are used as catalysts in various organic reactions due to their strong σ-donating and π-accepting properties, which facilitate the formation of carbon-carbon bonds .

Pharmacology: Anticancer Research

Research has shown that imidazole derivatives can exhibit anticancer activity by targeting and inhibiting specific enzymes involved in cancer cell proliferation. The benzyl group in 4-Benzyl-1H-imidazole can be modified to enhance its affinity for these enzymes, making it a valuable scaffold in anticancer drug design .

Agrochemistry: Plant Growth Regulators

Imidazole compounds, including 4-Benzyl-1H-imidazole , are used in agriculture as selective plant growth regulators. They can modulate plant hormone activity, thereby controlling growth and development processes in crops .

Material Science: Ionic Liquids

The structural versatility of 4-Benzyl-1H-imidazole allows for its use in the creation of ionic liquids. These liquids have unique properties such as low volatility and high thermal stability, making them suitable for use as solvents and electrolytes in material science applications .

Biochemistry: Enzyme Inhibition

4-Benzyl-1H-imidazole: derivatives are known to act as enzyme inhibitors. They can bind to the active sites of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This property is particularly useful in the study of metabolic pathways and the development of therapeutic agents .

Environmental Chemistry: Green Synthesis

The imidazole ring is a component in green chemistry approaches for the synthesis of environmentally friendly chemicals4-Benzyl-1H-imidazole can be used in water-based reactions, avoiding the need for harmful organic solvents and promoting sustainable chemical practices .

Analytical Chemistry: Chromatographic Methods

In analytical chemistry, 4-Benzyl-1H-imidazole derivatives can be employed as stationary phases in chromatographic methods. Their ability to interact with various analytes makes them useful for separating and analyzing complex mixtures .

Wirkmechanismus

Target of Action

4-Benzyl-1H-imidazole, also known as 5-benzyl-1H-imidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole acts as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,n py) complexes . This suggests that 4-Benzyl-1H-imidazole might interact with its targets through similar mechanisms, leading to changes in the targets’ function and subsequent biological effects .

Biochemical Pathways

Imidazole is a key component of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that 4-Benzyl-1H-imidazole could influence the biochemical pathways associated with these molecules .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that 4-benzyl-1h-imidazole could have diverse effects at the molecular and cellular level .

Action Environment

The chemical properties of imidazole, such as its amphoteric nature and solubility in polar solvents, could potentially be influenced by environmental factors such as ph and solvent composition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-benzyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREUGOAZLRNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344043 | |

| Record name | 4-Benzyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1H-imidazole | |

CAS RN |

4238-72-6 | |

| Record name | 4-Benzylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do modifications on the 4-benzyl-1H-imidazole scaffold influence its activity as a histamine H3 receptor agonist?

A1: Research indicates that incorporating specific modifications to the 4-benzyl-1H-imidazole structure significantly impacts its histamine H3 receptor agonist activity. For instance, introducing lipophilic groups, specifically alkyne or oxazoline substituents, to the benzyl side chain has been shown to enhance binding affinity and agonist activity significantly, reaching the low nanomolar range. [] This finding challenges the traditional view that basic side chains are essential for activating the histamine H3 receptor and highlights the potential of oxazoline as a promising functional group for further exploration in this field. []

Q2: What are the implications of discovering potent 4-benzyl-1H-imidazole-based histamine H3 receptor agonists?

A2: The development of potent 4-benzyl-1H-imidazole-based histamine H3 receptor agonists represents a significant advancement in understanding this receptor's pharmacology. Historically, research has primarily focused on histamine H3 receptor antagonists/inverse agonists for therapeutic applications. The identification of these novel agonists provides valuable tools for researchers to further investigate the therapeutic potential of histamine H3 receptor activation across various disease areas. [] This discovery paves the way for a more comprehensive understanding of the histamine H3 receptor's role in physiological and pathological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.